molecular formula C14H16ClN5O B3034059 (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351788-71-0

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B3034059
CAS No.: 1351788-71-0
M. Wt: 305.76
InChI Key: VCJLKXNTIXACNF-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic small molecule characterized by a triazole core substituted with a 4-chlorophenyl group at the 1-position and a methanone group at the 4-position. The methanone moiety is further linked to a 4-aminopiperidine ring. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the 4-aminopiperidine moiety may facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-10-1-3-12(4-2-10)20-9-13(17-18-20)14(21)19-7-5-11(16)6-8-19/h1-4,9,11H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJLKXNTIXACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into two primary fragments:

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid : Serves as the electrophilic component for amide bond formation.
  • 4-Aminopiperidine : Acts as the nucleophilic amine for coupling with the activated carboxylic acid derivative.

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective process ensuring 1,4-disubstitution. Subsequent activation of the carboxylic acid and coupling with 4-aminopiperidine yields the final product.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

The triazole core is constructed using CuAAC, which involves the reaction between a 4-chlorophenyl azide and a propiolic acid derivative.

Synthesis of 1-Azido-4-chlorobenzene
  • Procedure :
    • 4-Chloroaniline (1.0 equiv) is diazotized with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C.
    • The diazonium salt is treated with sodium azide (1.2 equiv) to yield 1-azido-4-chlorobenzene.
CuAAC with Propiolic Acid
  • Reaction Conditions :
    • Azide : 1-Azido-4-chlorobenzene (1.0 equiv).
    • Alkyne : Propiolic acid (1.0 equiv).
    • Catalyst : CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
    • Solvent : tert-Butanol/water (1:1 v/v).
    • Temperature : Room temperature, 12–24 hours.
  • Outcome :
    • Forms 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid in 65–75% yield after recrystallization (ethanol/water).

Mechanistic Insight :
The Cu(I) catalyst facilitates regioselective cycloaddition, positioning the carboxylic acid group at the C4 position of the triazole.

Carboxylic Acid Activation and Amide Coupling

The carboxylic acid is activated to enable nucleophilic attack by 4-aminopiperidine.

Acid Chloride Formation
  • Procedure :
    • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane (DCM) for 2 hours.
    • Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.
Coupling with 4-Aminopiperidine
  • Reaction Conditions :
    • Acyl chloride : 1.0 equiv in anhydrous DCM.
    • Amine : 4-Aminopiperidine (1.2 equiv).
    • Base : Triethylamine (2.0 equiv).
    • Temperature : 0°C → room temperature, 4–6 hours.
  • Workup :
    • The mixture is washed with aqueous NaHCO₃ and brine.
    • The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography (ethyl acetate/methanol).
  • Yield : 50–60% after purification.

Alternative Coupling Agents :

  • EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in DMF yield comparable results but require longer reaction times (12–18 hours).

Experimental Considerations and Optimization

Regioselectivity in CuAAC

  • Catalyst Optimization :
    • Cu(I) catalysts (e.g., CuI) enhance 1,4-selectivity, while Ru-based catalysts favor 1,5-isomers.
    • Table 1 : Impact of Catalysts on Triazole Regioselectivity
Catalyst Solvent Temperature 1,4:1,5 Ratio Yield (%)
CuSO₄/NaAsc t-BuOH/H₂O RT >99:1 75
RuCl₃ DMF 80°C 1:99 68

Amide Coupling Efficiency

  • Activation Method Comparison :
Method Reagents Reaction Time Yield (%) Purity (%)
Acyl Chloride SOCl₂, Et₃N 4–6 h 60 95
EDCl/HOBt EDCl, HOBt, DMF 18 h 55 93

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.45 (s, 1H, triazole-H), 7.85–7.75 (m, 4H, Ar-H), 4.20–3.90 (m, 4H, piperidine-H), 3.10–2.80 (m, 1H, NH₂).
  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring).

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the triazole ring, the nature of the heterocyclic amine (piperidine vs. piperazine/morpholine), and additional functional groups. Key examples include:

Compound Name / ID Substituents (Triazole) Linked Heterocycle Molecular Weight (g/mol) Key Features Reference
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone (Target) 4-chlorophenyl 4-Aminopiperidine 331.8 Potential autophagy/apoptosis modulation; enhanced hydrogen bonding capacity
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS: 1351843-00-9) 3-fluorophenyl 4-Aminopiperidine 289.3 Reduced steric bulk vs. 4-Cl; altered electronic properties
(1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(morpholin-4-yl)methanone (CAS: 1326864-45-2) 4-chlorophenyl, pyridin-3-yl Morpholine 369.8 Dual aromatic substitution; improved solubility due to morpholine
(1-(3,5-Di-tert-butylbenzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (n4d) 3,5-di-tert-butylbenzyl Piperazine ~450 (estimated) Bulky substituents enhance hydrophobic interactions; piperazine increases solubility
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 133902-66-6) 4-chlorophenyl Methanol 223.7 Smaller molecular size; hydroxyl group enables polar interactions

Key Research Findings

  • Bioactivity: The 4-chlorophenyl group is critical for target engagement in autophagy pathways, while the 4-aminopiperidine enhances blood-brain barrier penetration in CNS-targeted analogs .
  • Structure-Activity Relationship (SAR): Halogen Position: 4-Cl > 3-F in terms of apoptotic activity . Heterocycle Choice: Piperazine derivatives show higher solubility, while 4-aminopiperidine improves target selectivity .
  • Thermodynamic Stability : Crystallographic studies (using SHELX software) confirm stable conformations in triazole-piperidine hybrids .

Biological Activity

The compound (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone , also referred to by its CAS number 1351788-71-0 , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring with an amino group and a triazole moiety, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C14H16ClN5O
  • Molecular Weight : 305.76 g/mol
  • CAS Number : 1351788-71-0

The presence of the chlorophenyl group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine and triazole have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

Research has explored the anticancer potential of triazole-containing compounds. A study demonstrated that certain triazole derivatives inhibited cancer cell proliferation in vitro, possibly through apoptosis induction or cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways. This opens avenues for exploring this compound as a candidate for neuropsychiatric disorders.

Case Study 1: Antimicrobial Activity

A study conducted on a series of triazole derivatives showed that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, revealing promising results that suggest further exploration into this compound's potential as an antimicrobial agent.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B648
This compoundTBDTBD

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that related triazole compounds induced apoptosis in breast cancer cells. These findings suggest that this compound could potentially act through similar mechanisms.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

Q & A

Q. What synthetic routes are commonly employed to prepare (4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone?

The synthesis typically involves two key steps:

  • Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, reacting 4-chlorophenyl azide with a propargyl-piperidine precursor under Cu(I) catalysis .
  • Amide Coupling : The 4-aminopiperidine moiety is introduced via coupling reactions, such as using carbodiimide-mediated activation (e.g., EDC/HOBt) to react the triazole-carboxylic acid derivative with 4-aminopiperidine .
    Critical Parameters : Reaction temperature (often 0–25°C for CuAAC), solvent choice (e.g., DMF for amide coupling), and purification via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of the triazole ring and substitution patterns. For example, the triazole proton appears as a singlet near δ 8.0 ppm, while the 4-chlorophenyl group shows aromatic peaks at δ 7.4–7.6 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related triazole-piperidine hybrids where dihedral angles between aromatic and heterocyclic rings are critical for activity (e.g., 76.67° in pyrazoline analogs) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 383.13 [M+H]+ for similar compounds) .

Q. What safety precautions are recommended during handling?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Stability data for analogs suggest sensitivity to moisture and light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Vary parameters like catalyst loading (CuI: 5–20 mol%), solvent polarity (DMSO vs. THF), and reaction time (2–24 hrs) for CuAAC .
  • Byproduct Analysis : Monitor intermediates via LC-MS to identify side products (e.g., regioisomeric triazoles or unreacted azides) .
  • Case Study : A piperidine-triazole analog achieved 55.2% yield after optimizing coupling temperature (40°C) and using DIPEA as a base .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic Effects : NMR may average conformers, while X-ray provides static snapshots. For example, rotational barriers in the piperidine ring can cause splitting in NMR that is absent in crystallography .
  • Solution : Perform variable-temperature NMR or DFT calculations to model conformer populations .

Q. What strategies are used to investigate the compound’s biological targets?

  • Receptor Binding Assays : Screen against GPCRs or kinases, leveraging the 4-aminopiperidine moiety’s affinity for histamine or serotonin receptors .
  • SAR Studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess impact on activity .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like H3_3 receptors, guided by crystallographic data .

Q. How can computational methods aid in understanding reactivity and stability?

  • DFT Calculations : Predict reaction pathways (e.g., transition states in CuAAC) and optimize geometries for intermediates .
  • MD Simulations : Model solvation effects on stability; for example, aqueous vs. DMSO environments may alter hydrolysis rates of the methanone group .
  • Case Study : A triazole-quinoline hybrid showed enhanced stability in hydrophobic pockets, validated by MD and experimental IC50_{50} data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 2
(4-Aminopiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

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